molecular formula C16H19N5O2S B13800736 Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B13800736
M. Wt: 345.4 g/mol
InChI Key: VKVITWQHANQQLB-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS 603947-83-7) is a triazinoindole-based acetamide derivative with a thioether linkage and distinct substituents. Its structure comprises:

  • An 8-ethoxy group on the indole ring, which enhances lipophilicity and may influence receptor binding .
  • A thioether bridge connecting the triazinoindole core to the acetamide backbone, a feature shared with bioactive analogs targeting proteins and enzymes .
  • An N-propyl group on the acetamide nitrogen, optimizing steric and electronic interactions compared to shorter alkyl chains .

Industrial synthesis involves coupling 2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]acetic acid with N-propylamine derivatives under standard amidation conditions (e.g., HATU/DMAP), yielding 99% purity in industrial-grade batches . While its pharmacological profile remains less documented, structural analogs demonstrate activity in α-glucosidase inhibition and antidepressant assays .

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C16H19N5O2S/c1-3-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-4-2)5-6-12(11)18-15/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22)(H,18,19,21)

InChI Key

VKVITWQHANQQLB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OCC)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazine Ring: This involves the cyclization of appropriate precursors, such as amidines or nitriles, under specific conditions.

    Coupling of Indole and Triazine Rings: The indole and triazine rings are then coupled through a thiolation reaction, where a thiol group is introduced to link the two rings.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & CAS Substituents (Position) Molecular Weight Purity Reported Bioactivity Source
Target Compound (603947-83-7) 8-ethoxy, N-propyl 387.5 g/mol* 99% Industrial use
N-(4-Fluorophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide 5-methyl, 4-fluorophenyl 367.1 g/mol 95% Protein-binding activity
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (CAS N/A) 5-methyl, 4-bromophenyl 412.2 g/mol 95% Hit identification in proteomics
N-(3-Ethoxypropyl)-2-[[8-isopropyl-triazino[5,6-b]indol-3-yl]thio]acetamide (603947-34-8) 8-isopropyl, 3-ethoxypropyl 387.5 g/mol N/A Structural studies
2-((8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide 8-bromo, 5-methyl, 4-bromophenyl 491.1 g/mol 95% Enhanced binding affinity

*Calculated based on molecular formula C₁₉H₂₅N₅O₂S .

Key Observations:

Substituent Effects on Bioactivity :

  • Bromine or fluorine at the para-position of the phenyl ring (e.g., compounds in ) improves binding to hydrophobic protein pockets, as evidenced by proteomic hit identification .
  • The 8-ethoxy group in the target compound may confer metabolic stability over brominated analogs, which are prone to dehalogenation .

Alkyl Chain Modifications: N-propyl (target compound) vs.

Triazinoindole Core Variations: 5-Methyl substitution (common in ) stabilizes the triazinoindole ring, whereas 8-ethoxy (target compound) introduces steric bulk that may limit rotational freedom .

Key Insights:

  • Synthetic Efficiency : The target compound’s industrial synthesis achieves higher yields (99%) compared to research-scale analogs (e.g., 31% for N-(4-chlorophenyl) analog ), likely due to optimized purification protocols .
  • Bioactivity Gaps: Unlike triazinoquinazoline derivatives with confirmed α-glucosidase inhibition or antidepressant-active analogs , the target compound lacks published pharmacological data, highlighting a research gap.

Biological Activity

Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS No. 603947-70-2) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is C16H19N5O2SC_{16}H_{19}N_{5}O_{2}S with a molecular weight of approximately 345.42 g/mol. Its structure features an acetamide group linked to a triazinoindole derivative via a thioether bond, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H19N5O2SC_{16}H_{19}N_{5}O_{2}S
Molecular Weight345.42 g/mol
CAS Number603947-70-2

Antimicrobial Activity

Preliminary studies indicate that Acetamide derivatives exhibit antimicrobial properties. For instance, a related compound was shown to inhibit the growth of various bacterial strains effectively. The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis pathways.

Analgesic Properties

Research has demonstrated that acetamide derivatives can possess analgesic activities. A study on similar compounds indicated significant reductions in nociceptive responses in animal models when administered at doses of 100 mg/kg. This suggests potential applications in pain management therapies .

Antiviral Potential

Recent investigations have highlighted the antiviral potential of compounds related to Acetamide, particularly against viruses like HCV. Studies have shown that certain derivatives can inhibit viral replication effectively, with IC50 values indicating strong activity at low concentrations .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their analgesic effects using hot-plate and tail-clip tests. The results indicated that modifications in the side chains significantly influenced the analgesic potency .
  • Mechanistic Insights : Research into the mechanism of action for similar compounds has revealed that they may act through multiple pathways, including inhibition of specific enzymes involved in pain signaling and modulation of inflammatory responses.
  • Comparative Analysis : A comparative study involving structurally similar compounds showed that Acetamide's unique ethoxy group enhances its biological activity compared to other derivatives lacking this feature.

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